5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic organic compound containing both a 1,3,4-oxadiazole ring and a pyrazole ring. While it has not been extensively studied, research indicates its potential as a building block for creating novel compounds with various biological activities. []
The synthesis of 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol typically involves several key steps:
The yield of this synthesis can vary depending on the specific conditions used, such as temperature and concentration of reactants.
The molecular structure of 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol features:
The compound's InChI representation is as follows: InChI=1S/C7H8N4OS/c1-5-2-3-11(10-5)4-6-8-9-7(13)12-6/h2-3H,4H2,1H3,(H,9,13)
. This structure allows for various interactions with biological targets.
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol participates in several chemical reactions:
These reactions are essential for its application in biochemical assays and drug development.
The mechanism of action for 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol involves several pathways:
These mechanisms contribute to its potential therapeutic effects in various diseases.
The physical and chemical properties of 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 196.23 g/mol |
Purity | Typically ≥95% |
Appearance | Solid |
Solubility | Soluble in organic solvents |
These properties are critical for understanding its behavior in biological systems and during synthesis .
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol has several scientific applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: